Glutaryl-[(s)-leucine tert-butyl ester]
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H27NO5 |
|---|---|
Molecular Weight |
301.38 g/mol |
IUPAC Name |
5-[[(2S)-4-methyl-1-[(2-methylpropan-2-yl)oxy]-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C15H27NO5/c1-10(2)9-11(14(20)21-15(3,4)5)16-12(17)7-6-8-13(18)19/h10-11H,6-9H2,1-5H3,(H,16,17)(H,18,19)/t11-/m0/s1 |
InChI Key |
PJBFXMYZQMQTRP-NSHDSACASA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OC(C)(C)C)NC(=O)CCCC(=O)O |
Canonical SMILES |
CC(C)CC(C(=O)OC(C)(C)C)NC(=O)CCCC(=O)O |
Origin of Product |
United States |
Applications in Organic and Medicinal Chemistry Research
Role as a Key Building Block in Complex Organic Synthesis
The bifunctional nature of Glutaryl-[(s)-leucine tert-butyl ester] allows for its sequential or orthogonal functionalization, making it an attractive starting material for the synthesis of intricate molecular architectures.
While direct and widespread application of Glutaryl-[(s)-leucine tert-butyl ester] as a precursor in the total synthesis of natural products is not extensively documented in publicly available literature, its structural motifs are present in various natural compounds. The glutaryl and leucine (B10760876) components are found in a number of microbial and marine natural products with diverse biological activities. The utility of protected amino acid derivatives, such as this compound, lies in their ability to be incorporated into a synthetic route to introduce specific stereochemistry and functionality, which is a cornerstone of natural product synthesis.
A more prominent role for Glutaryl-[(s)-leucine tert-butyl ester] and its analogs is as an intermediate in the construction of advanced pharmaceutical scaffolds. The tert-butyl ester serves as a protecting group for the carboxylic acid of the leucine residue, allowing the free carboxylic acid of the glutaryl moiety to undergo various chemical transformations, such as amide bond formation.
For instance, research into novel anticancer agents has utilized similar building blocks in the synthesis of prodrugs. A study on L-γ-methyleneglutamic acid amides, which have shown potential in cancer therapy, involved the synthesis of tert-butyl ester prodrugs. nih.gov The synthesis of these complex amides often begins with a protected amino acid derivative, where the tert-butyl ester prevents unwanted side reactions while other parts of the molecule are being assembled. nih.gov
Similarly, in the development of 6-diazo-5-oxo-l-norleucine (B1670411) (DON) prodrugs for enhanced metabolic stability and tumor delivery, various ester promoieties, including tert-butyl esters, were synthesized. nih.gov These studies highlight the importance of tert-butyl protected amino acid derivatives in creating more effective and stable drug candidates. The general synthetic strategies employed in these examples could be readily adapted to use Glutaryl-[(s)-leucine tert-butyl ester] for the generation of novel pharmaceutical leads.
| Feature | Description | Relevance to Glutaryl-[(s)-leucine tert-butyl ester] |
| Protecting Group | The tert-butyl ester protects the leucine carboxyl group. | Allows for selective reaction at the glutaryl carboxyl group. |
| Chiral Center | The (S)-configuration of the leucine is maintained. | Introduces specific stereochemistry into the final molecule. |
| Bifunctionality | Possesses both a free and a protected carboxylic acid. | Enables sequential coupling reactions to build complex structures. |
Integration into Peptide and Peptidomimetic Research
The inherent peptide-like structure of Glutaryl-[(s)-leucine tert-butyl ester] makes it a natural fit for research in peptide science, where the goal is often to create modified peptides with improved properties or to mimic the structure and function of natural peptides.
The free carboxylic acid of the glutaryl group can be coupled to the N-terminus of a peptide chain or an amino acid, while the protected leucine residue can be deprotected and subsequently coupled to another amino acid or peptide fragment. This allows for the introduction of a glutaryl-leucine motif at various positions within a peptide sequence, potentially influencing its conformation and interaction with biological targets. The chemical synthesis of bioactive peptides often relies on such strategically protected amino acid building blocks. nih.gov
Peptidomimetics are compounds that mimic the structure and function of peptides but are designed to have improved pharmacological properties, such as resistance to enzymatic degradation. The glutaryl portion of Glutaryl-[(s)-leucine tert-butyl ester] can act as a scaffold to which various functionalities can be attached, creating non-peptidic structures that can mimic the spatial arrangement of amino acid side chains in a natural peptide.
Research in this area often involves the use of building blocks that can introduce conformational constraints or novel side chains. The glutaryl-leucine framework provides a flexible yet defined backbone that can be further elaborated to explore new peptidomimetic designs.
Derivatization for Functional Probes and Research Tools
The development of functional probes and research tools is crucial for understanding complex biological processes. While there is no specific documentation on the derivatization of Glutaryl-[(s)-leucine tert-butyl ester] for this purpose, its structure lends itself to such applications.
The free carboxylic acid of the glutaryl moiety could be readily conjugated to fluorescent dyes, biotin (B1667282) tags, or other reporter molecules. The resulting derivatized compound could then be used as a probe to study the interactions of leucine-containing peptides or proteins with their binding partners. The tert-butyl ester could be removed to reveal a free carboxylic acid, allowing for further modifications or for studying the influence of this group on biological activity. The synthesis of such probes often relies on the availability of versatile building blocks like Glutaryl-[(s)-leucine tert-butyl ester].
Chemical Modification for Isotopic Labeling in Metabolomics and Proteomics Research
The structure of Glutaryl-[(s)-leucine tert-butyl ester] is amenable to isotopic labeling for use in metabolic and proteomic tracer studies. Stable isotopes (like ²H, ¹³C, or ¹⁵N) can be incorporated into the glutaryl linker, the leucine backbone, or the tert-butyl group during its chemical synthesis. mdpi.com For instance, using isotopically labeled glutaryl chloride or L-leucine as starting materials would yield a heavy version of the target molecule.
Although specific studies detailing the use of Glutaryl-[(s)-leucine tert-butyl ester] as a labeling agent are not prominent in the literature, the foundational components are frequently used. Leucine, being an essential amino acid, is a critical probe in metabolic studies. caymanchem.com A labeled version of this compound, once introduced into a biological system, could theoretically be used to trace the metabolic fate of the leucine portion or the glutaryl moiety following enzymatic or chemical cleavage.
Conjugation with Fluorescent or Affinity Tags for Biochemical Assays
The terminal carboxylic acid on the glutaryl portion of Glutaryl-[(s)-leucine tert-butyl ester] provides a chemically active handle for conjugation. This carboxyl group can be activated to form an amide bond with the primary amine of a fluorescent dye (e.g., fluorescein) or an affinity tag (e.g., biotin).
This derivatization would enable researchers to use the molecule in various biochemical assays. For example, a fluorescently tagged version could be used in fluorescence polarization or FRET-based assays to study its interaction with specific enzymes or protein targets in real-time. An affinity-tagged version could be used for pull-down experiments to identify binding partners from cell lysates. While this specific compound is not a widely cited example, the principle of using such bifunctional molecules—one end for biological interaction and the other for detection—is a cornerstone of modern chemical biology.
Chemical Design Principles for Prodrug Development
The design of Glutaryl-[(s)-leucine tert-butyl ester] incorporates two key features relevant to prodrug research: a labile ester and a potentially bio-cleavable linker. Prodrugs are inactive molecules that are converted into active drugs within the body, a strategy often used to improve metabolic stability or targeted delivery. nih.gov
Role of the tert-Butyl Ester as a Labile Moiety for Research Release Studies
The tert-butyl ester group is a well-known protecting group in organic synthesis because of its unique lability. orgsyn.org Unlike simpler esters (methyl, ethyl), it is highly resistant to base-catalyzed hydrolysis but is readily cleaved under acidic conditions. organic-chemistry.orgnih.gov This property makes it an ideal candidate for research-level prodrug design where controlled release of a carboxylic acid is desired.
In the context of Glutaryl-[(s)-leucine tert-butyl ester], the tert-butyl group masks the carboxyl group of the leucine residue. In a research setting, this allows for investigation into how masking this specific functionality affects the molecule's transport or interaction with cellular components. The ester can be cleaved by cellular processes or in acidic microenvironments (such as those found in tumors or lysosomes), releasing the glutaryl-leucine molecule. nih.gov This characteristic is foundational in the design of prodrugs intended for targeted activation. nih.gov
Research Findings on Ester Lability
| Ester Type | Cleavage Conditions | Common Application |
|---|---|---|
| Methyl/Ethyl Esters | Base-catalyzed hydrolysis (saponification) | General synthesis nih.gov |
| tert-Butyl Esters | Acid-catalyzed hydrolysis organic-chemistry.org | Protecting group for carboxylic acids; Prodrug concepts nih.govnih.gov |
| Benzyl Esters | Hydrogenolysis | Orthogonal protection strategies in peptide synthesis |
Investigation of Glutaryl Linkage as a Bio-Cleavable Component in Research Models
The glutaryl component serves as a linker between a potential pharmacophore (represented here by the leucine ester) and another molecular entity. In more complex drug designs, this linker could connect the drug to a targeting moiety. The amide bond connecting the glutaryl group to the leucine is a potential site for enzymatic cleavage by peptidases or amidases within a biological system.
The rate and extent of this cleavage are critical factors in drug release kinetics. Researchers could use Glutaryl-[(s)-leucine tert-butyl ester] in in-silico models or in-vitro assays with specific enzymes to study the stability and cleavage profile of the glutaryl-amide bond. ijpsr.com Understanding how the structure of the linker influences its susceptibility to enzymatic action is a key aspect of rational drug design, ensuring that an active compound is released at the desired site and rate.
Biochemical and Enzymatic Investigations
Substrate Specificity and Enzyme Kinetics Studies
The chemical structure of Glutaryl-[(s)-leucine tert-butyl ester], combining an amino acid with both an amide and an ester linkage, suggests its potential as a substrate for several classes of hydrolytic enzymes.
The tert-butyl ester group of the molecule makes it a potential substrate for esterases, enzymes that catalyze the hydrolysis of esters. The tert-butyl group, being sterically bulky, may influence the rate of enzymatic hydrolysis. Studies on the enzymatic hydrolysis of other amino acid esters have shown that the nature of the alcohol and amino acid moieties significantly affects the reaction kinetics google.com. For instance, the enzymatic hydrolysis of L-leucine esters is a known process, with enzymes like Alcalase showing high efficiency google.com. It is plausible that certain esterases could selectively cleave the tert-butyl ester of Glutaryl-[(s)-leucine tert-butyl ester] to yield glutaryl-L-leucine.
Similarly, the amide bond linking the glutaryl group to the leucine (B10760876) moiety could be a target for amidases or peptidases. N-acyl amino acids are known substrates for various amidases, and the enzymatic synthesis and hydrolysis of these compounds are areas of active research nih.gov. The efficiency of such a hydrolysis would depend on the specific enzyme's substrate-binding pocket and its tolerance for the glutaryl group.
The following table summarizes the potential enzymatic cleavage sites and the resulting products:
| Enzyme Class | Potential Cleavage Site | Potential Products |
| Esterase | tert-butyl ester linkage | Glutaryl-(S)-leucine and tert-butanol |
| Amidase/Peptidase | Amide linkage between glutaryl and leucine | Glutaric acid and (S)-leucine tert-butyl ester |
Proteases are a broad class of enzymes that catalyze the breakdown of proteins and peptides nih.gov. Leucine aminopeptidases, for example, are exopeptidases that cleave amino acids from the N-terminus of polypeptides and show a preference for leucine residues worthington-biochem.com. While these enzymes typically act on peptide bonds, some exhibit broader specificity and can hydrolyze amino acid amides and esters uniprot.org. Glutaryl-[(s)-leucine tert-butyl ester] could potentially interact with such proteases in several ways: as a substrate, an inhibitor, or an allosteric modulator.
The glutaryl group at the N-terminus would likely prevent it from being a standard substrate for many aminopeptidases that require a free N-terminal amino group. However, some endopeptidases, which cleave within a peptide chain, might recognize the internal amide bond, although the glutaryl group is not a standard amino acid residue. The interaction would be highly dependent on the specific protease's active site geometry and substrate preferences researchgate.net. For instance, proteases are used in the synthesis of peptides, indicating their ability to interact with protected amino acid derivatives nih.govresearchgate.net.
Exploration in Branched-Chain Amino Acid Metabolism Research
The structural similarity of Glutaryl-[(s)-leucine tert-butyl ester] to leucine suggests its potential utility as a tool in studying the metabolism of branched-chain amino acids (BCAAs).
Leucine plays a critical role in various metabolic processes, including the regulation of protein synthesis through the mTOR signaling pathway nih.govfoundmyfitness.com. Leucine and other BCAAs are catabolized through a series of enzymatic reactions initiated by branched-chain aminotransferases (BCATs) and branched-chain α-keto acid dehydrogenase (BCKDH) mdpi.comyoutube.com. Structural analogs of leucine are valuable tools for investigating these pathways. For example, N-acetyl-leucine amide (NALA) has been used to disrupt leucine uptake and study its impact on cancer cell metabolism nih.gov.
Glutaryl-[(s)-leucine tert-butyl ester], as a modified leucine derivative, could potentially be used in a similar manner to probe leucine-dependent processes. Its uptake and subsequent metabolism, or lack thereof, could provide insights into the transport mechanisms and enzymatic specificities within BCAA metabolic pathways. The bulky glutaryl and tert-butyl groups might interfere with its recognition by key enzymes, potentially making it an inhibitor or a tracer that is not fully metabolized.
The biosynthesis of branched-chain amino acids, a pathway present in plants and microorganisms but absent in animals, involves several key enzymes that are targets for herbicides and antimicrobial agents nih.gov. One such enzyme is acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), which catalyzes the first step in the synthesis of valine, leucine, and isoleucine wikipedia.org. Another crucial enzyme is acetohydroxy acid isomeroreductase, which is also a target for herbicidal compounds nih.gov.
While Glutaryl-[(s)-leucine tert-butyl ester] is a derivative of a BCAA product, its structural components could be explored for potential interactions with these biosynthetic enzymes. Although it is not a direct substrate analog for the initial stages of the pathway, it could potentially act as a feedback inhibitor or bind to allosteric sites on these enzymes, influencing their activity. The study of such interactions could contribute to the design of new inhibitors for these important enzymatic targets.
Interactions with Glutaryl-Related Enzymes and Pathways
The presence of the glutaryl moiety suggests that Glutaryl-[(s)-leucine tert-butyl ester] could interact with enzymes involved in pathways that metabolize glutaric acid and related compounds.
Glutaryl-CoA dehydrogenase (GCDH) is a key mitochondrial enzyme in the catabolic pathways of L-lysine, L-hydroxylysine, and L-tryptophan. It catalyzes the oxidative decarboxylation of glutaryl-CoA to crotonyl-CoA wikipedia.org. The enzyme has a specific binding pocket for the glutaryl group, and studies with alternate substrates have provided insights into its mechanism acs.orgnih.gov.
Given the structural similarity of the glutaryl portion of Glutaryl-[(s)-leucine tert-butyl ester] to glutaryl-CoA, it is conceivable that this compound could act as a competitive inhibitor of GCDH. The binding affinity would depend on how the leucine tert-butyl ester portion fits within the active site, which is known to have a degree of plasticity nih.gov.
The following table outlines the key enzymes in glutaryl-related pathways and the potential interaction with Glutaryl-[(s)-leucine tert-butyl ester]:
| Enzyme | Normal Substrate | Potential Interaction with Glutaryl-[(s)-leucine tert-butyl ester] |
| Glutaryl-CoA Dehydrogenase (GCDH) | Glutaryl-CoA | Competitive inhibitor due to the glutaryl moiety |
| 2-Hydroxyglutaryl-CoA dehydratase | (R)-2-Hydroxyglutaryl-CoA | Potential for weak binding or inhibition, depending on active site accessibility |
Research into the substrate specificity of enzymes like 2-hydroxyglutaryl-CoA dehydratase from various organisms has revealed their ability to process alternative substrates, indicating some flexibility in their active sites nih.gov. This further supports the possibility of interactions with structurally related, non-natural compounds like Glutaryl-[(s)-leucine tert-butyl ester].
Research on Glutaryl-CoA Metabolism and Related Enzymes
There is no available research specifically investigating the effects of Glutaryl-[(s)-leucine tert-butyl ester] on Glutaryl-CoA (Glutaryl-coenzyme A) metabolism or its associated enzymes, such as Glutaryl-CoA dehydrogenase (GCDH).
The metabolic pathway involving Glutaryl-CoA is critical for the breakdown of the amino acids lysine, hydroxylysine, and tryptophan. A deficiency in the GCDH enzyme leads to a serious metabolic disorder known as Glutaric Aciduria Type I, characterized by the accumulation of glutaric acid and 3-hydroxyglutaric acid. nih.govnih.gov While the metabolism of Glutaryl-CoA is well-studied in the context of this disease, there are no studies that examine the role or interaction of Glutaryl-[(s)-leucine tert-butyl ester] as a modulator, inhibitor, or substrate within this pathway.
Mechanisms of Enzyme Inhibition and Modulation in Research Models
There is a lack of specific research on Glutaryl-[(s)-leucine tert-butyl ester] as an enzyme inhibitor or modulator, and therefore, no data exists on its potential mechanisms of action in research models.
No studies detailing the allosteric modulation or active site binding of Glutaryl-[(s)-leucine tert-butyl ester] to any enzyme are available. Research into how a compound binds to an enzyme—whether at the active site where the substrate binds or at an allosteric site to modulate activity from a distance—is fundamental to understanding its function. Without experimental data, such as X-ray crystallography or kinetic binding assays, any discussion of its binding mechanism would be purely speculative.
Due to the absence of studies on its inhibitory activity, there is no information on the kinetics of enzyme inhibition by Glutaryl-[(s)-leucine tert-butyl ester]. Determining whether a compound acts as a reversible or irreversible inhibitor and understanding its kinetic profile (e.g., competitive, non-competitive, uncompetitive) requires detailed enzymatic assays. This foundational research has not been published for Glutaryl-[(s)-leucine tert-butyl ester].
Analytical and Characterization Methodologies in Academic Research
Advanced Spectroscopic Techniques for Structural Elucidation (Beyond Basic Identification)
Advanced spectroscopic methods are indispensable for confirming the complex structure of Glutaryl-[(s)-leucine tert-butyl ester], moving beyond simple identification to provide nuanced details about its three-dimensional shape and connectivity.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution-state conformation of molecules like Glutaryl-[(s)-leucine tert-butyl ester]. While specific experimental data for this exact compound is not widely published, insights can be drawn from studies on analogous N-acyl and tert-butyl ester protected amino acids.
Temperature-dependent ¹H NMR studies on similar N-acylated compounds reveal the presence of conformers due to the restricted rotation around the amide bond. pharmainfonepal.com For Glutaryl-[(s)-leucine tert-butyl ester], this would manifest as distinct sets of signals for the protons near the amide linkage at room temperature. nih.gov The glutaryl moiety introduces additional complexity, with its methylene (B1212753) protons expected to show complex multiplet patterns.
Expected ¹H and ¹³C NMR Chemical Shifts: Based on general chemical shift tables and data for structurally related compounds, the following are expected ¹H and ¹³C NMR chemical shifts for Glutaryl-[(s)-leucine tert-butyl ester]. It is important to note that actual experimental values can be influenced by solvent, concentration, and temperature.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Glutaryl-[(s)-leucine tert-butyl ester]
| Atom Position (Leucine Moiety) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| α-CH | ~4.4 - 4.6 | ~52 - 54 |
| β-CH₂ | ~1.5 - 1.7 | ~40 - 42 |
| γ-CH | ~1.6 - 1.8 | ~24 - 26 |
| δ-CH₃ (diastereotopic) | ~0.9 - 1.0 | ~21 - 23 |
| tert-Butyl Ester Moiety | ||
| C(CH₃)₃ | ~1.4 - 1.5 (singlet) | ~81 - 83 |
| C(CH₃)₃ | ~27 - 29 | |
| Glutaryl Moiety | ||
| α-CH₂ | ~2.2 - 2.4 (triplet) | ~33 - 35 |
| β-CH₂ | ~1.8 - 2.0 (multiplet) | ~20 - 22 |
| γ-CH₂ | ~2.3 - 2.5 (triplet) | ~35 - 37 |
| COOH | ~10 - 12 (broad singlet) | ~175 - 178 |
| Amide NH | ~6.5 - 7.5 (doublet) | - |
| Amide CO | - | ~172 - 174 |
| Ester CO | - | ~170 - 172 |
Note: Predicted values are based on analogous structures and standard chemical shift ranges. Actual values may vary.
Two-dimensional NMR techniques, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be essential to definitively assign these proton and carbon signals and to confirm the connectivity between the glutaryl and leucine (B10760876) moieties.
Advanced Mass Spectrometry (MS/MS, HRMS) for Structural Confirmation and Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of Glutaryl-[(s)-leucine tert-butyl ester] (C₁₅H₂₇NO₅). The exact mass is a critical piece of data for the verification of a newly synthesized compound.
Upon collision-induced dissociation (CID), several characteristic fragmentation patterns are expected:
Loss of the tert-butyl group: A neutral loss of isobutene (56 Da) from the tert-butyl ester is a common fragmentation pathway for such esters.
Cleavage of the amide bond: Fragmentation can occur at the amide bond, leading to ions corresponding to the protonated leucine tert-butyl ester and the glutaryl moiety.
Fragmentation of the leucine side chain: Further fragmentation of the leucine portion is also likely, consistent with known fragmentation patterns of leucine derivatives. uni-muenster.de
Decarboxylation: Loss of CO₂ from the glutaryl moiety's carboxylic acid is another probable fragmentation event.
Table 2: Predicted Major Fragment Ions in MS/MS of Glutaryl-[(s)-leucine tert-butyl ester]
| Fragment Description | Proposed Structure / Formula | Predicted m/z |
|---|---|---|
| [M+H]⁺ | [C₁₅H₂₇NO₅ + H]⁺ | 302.19 |
| [M+H - C₄H₈]⁺ | Loss of isobutene | 246.13 |
| [M+H - H₂O]⁺ | Loss of water | 284.18 |
| [Leucine-OtBu + H]⁺ | Protonated leucine tert-butyl ester | 188.16 |
| [Glutaryl]⁺ | C₅H₆O₃⁺ | 114.03 |
Note: m/z values are for the monoisotopic masses and are predicted based on general fragmentation rules for similar molecules.
Chiroptical Spectroscopy (e.g., CD, ORD) for Absolute Configuration Determination
Chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are crucial for confirming the absolute stereochemistry of the chiral center at the α-carbon of the leucine moiety, which is (S) in this case.
CD spectroscopy measures the differential absorption of left and right circularly polarized light. For an N-acyl amino acid like Glutaryl-[(s)-leucine tert-butyl ester], the sign and magnitude of the Cotton effect in the CD spectrum, particularly around the n→π* transition of the carboxyl and amide chromophores (typically in the 210-240 nm region), can be correlated to the absolute configuration. While specific CD spectra for this compound are not published, studies on other N-protected amino acids demonstrate that the (S)-configuration generally imparts a characteristic CD signature that can be distinguished from the (R)-enantiomer. sigmaaldrich.com The specific rotation measured by polarimetry would also serve as a key identifier for the enantiomeric purity of the compound.
Chromatographic Methods for Purity Assessment and Reaction Monitoring
Chromatographic techniques are fundamental for assessing the purity of Glutaryl-[(s)-leucine tert-butyl ester] and for monitoring the progress of its synthesis.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods
High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the purity of non-volatile compounds like Glutaryl-[(s)-leucine tert-butyl ester]. Due to the lack of a strong chromophore in its structure, UV detection at lower wavelengths (around 200-210 nm) is typically necessary.
For more sensitive and specific detection, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) can be used. LC-MS, in particular, offers the dual benefit of separation and mass identification, making it a powerful tool for purity assessment and impurity profiling.
Chiral HPLC is essential to confirm the enantiomeric purity. This is often achieved using a chiral stationary phase (CSP). For N-acyl amino acid esters, polysaccharide-based CSPs or those based on macrocyclic antibiotics have shown good enantiomeric separation capabilities for related compounds. researchgate.netsigmaaldrich.com The development of a successful chiral HPLC method would involve screening different chiral columns and mobile phase compositions to achieve baseline separation of the (S) and potential (R)-enantiomer impurity.
Table 3: Representative HPLC Method Parameters for Analysis of N-Acyl Amino Acid Esters
| Parameter | Typical Condition |
|---|---|
| Column | C18 reverse-phase (for purity); Chiral stationary phase (e.g., polysaccharide-based) for enantiomeric separation |
| Mobile Phase | Gradient of water (with 0.1% TFA or formic acid) and acetonitrile (B52724) or methanol |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at 210 nm, ELSD, or Mass Spectrometry (MS) |
| Column Temperature | 25 - 40 °C |
Note: These are general parameters and would require optimization for the specific compound.
Gas Chromatography (GC) for Volatile Derivatives and Impurity Profiling
Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. Glutaryl-[(s)-leucine tert-butyl ester] itself is not sufficiently volatile for direct GC analysis due to the free carboxylic acid and the amide group. Therefore, derivatization is a mandatory step.
A common derivatization strategy involves esterification of the free carboxylic acid (e.g., to a methyl or ethyl ester) and silylation of the amide N-H. sigmaaldrich.com For instance, reaction with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) would convert the molecule into a more volatile derivative suitable for GC analysis. researchgate.net This approach is particularly useful for profiling volatile impurities that may be present from the synthesis, such as residual starting materials or by-products.
The use of a chiral GC column after derivatization can also be employed to assess enantiomeric purity, providing an alternative to chiral HPLC. nih.gov
X-ray Crystallography in Complex with Biological Macromolecules
While specific X-ray crystal structures of "Glutaryl-[(s)-leucine tert-butyl ester]" in complex with biological macromolecules are not publicly available, the principles of how such a study would be conducted and the insights it would provide can be inferred from studies on related molecules, such as the leucine-binding protein (LBP). nih.gov X-ray crystallography is a powerful technique used to determine the three-dimensional atomic structure of a molecule, including how a ligand like "Glutaryl-[(s)-leucine tert-butyl ester]" might bind to a protein target.
Elucidation of Binding Modes and Interaction Networks
Should a crystal structure of a protein in complex with "Glutaryl-[(s)-leucine tert-butyl ester]" be determined, it would reveal the precise orientation of the ligand within the protein's binding site. This includes the establishment of various non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein. For example, the glutaryl moiety could form hydrogen bonds with polar residues, while the leucine and tert-butyl groups would likely engage in hydrophobic interactions within a non-polar pocket of the binding site. These details are crucial for understanding the basis of molecular recognition and for the rational design of new molecules with improved binding affinity and specificity.
Ligand-Induced Conformational Changes in Target Proteins
The binding of a ligand to a protein can often induce conformational changes in the protein's structure. nih.gov These changes can range from small adjustments in side-chain orientations to large-scale domain movements. X-ray crystallography can capture these changes by comparing the structure of the protein with and without the bound ligand (apo vs. holo form). In the context of a hypothetical complex with "Glutaryl-[(s)-leucine tert-butyl ester]", the binding of the ligand could cause a domain closure motion, sequestering the ligand from the solvent and bringing catalytic or other functional residues into proximity. Such ligand-induced conformational changes are often a critical part of the protein's biological function.
Quantitative Analytical Methodologies in Research Settings
Accurate quantification of "Glutaryl-[(s)-leucine tert-butyl ester]" in research samples, such as cell lysates or plasma, is essential for pharmacokinetic and pharmacodynamic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and accuracy.
Development of Quantitative Assays for Research Samples
A quantitative LC-MS/MS assay for "Glutaryl-[(s)-leucine tert-butyl ester]" would typically involve protein precipitation from the biological matrix, followed by chromatographic separation and mass spectrometric detection. The chromatographic separation could be achieved using a reversed-phase column, with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol). The mass spectrometer would be operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion of the analyte is selected and fragmented, and a characteristic product ion is monitored for quantification. This highly selective detection method minimizes interference from other components in the sample matrix. For instance, methods have been developed for the quantification of leucine and other amino acids in various biological matrices, demonstrating the feasibility of this approach. nih.govresearchgate.net
Use of Internal Standards and Calibration Curves for Research Applications
For accurate quantification, an internal standard (IS) is crucial. The ideal IS is a stable isotope-labeled version of the analyte (e.g., ¹³C or ¹⁵N labeled "Glutaryl-[(s)-leucine tert-butyl ester]"), as it has nearly identical chemical and physical properties to the analyte and can compensate for variations in sample preparation and instrument response. nih.govsigmaaldrich.com If a stable isotope-labeled standard is not available, a structurally similar compound (an analogue) that is not present in the sample, such as norleucine or another derivatized amino acid, can be used. researchgate.neteuropa.eu
A calibration curve is constructed by analyzing a series of standard samples with known concentrations of the analyte and a fixed concentration of the IS. The peak area ratio of the analyte to the IS is plotted against the analyte concentration. This curve is then used to determine the concentration of "Glutaryl-[(s)-leucine tert-butyl ester]" in unknown research samples based on their measured peak area ratios. youtube.com
Table 2: Representative Parameters for a Quantitative LC-MS/MS Assay
| Parameter | Description |
| Sample Preparation | Protein precipitation with acetonitrile or methanol. |
| Chromatography | Reversed-phase HPLC or UHPLC. |
| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid. |
| Ionization Mode | Electrospray Ionization (ESI), positive mode. |
| Detection Mode | Multiple Reaction Monitoring (MRM). |
| Internal Standard | Stable isotope-labeled Glutaryl-[(s)-leucine tert-butyl ester] or a structural analogue. |
This table outlines a typical setup for a quantitative LC-MS/MS method for a compound like Glutaryl-[(s)-leucine tert-butyl ester].
Theoretical and Computational Studies
Molecular Modeling of Conformation and Reactivity
Molecular modeling serves as a foundational tool in computational chemistry to investigate the structure and reactivity of molecules. For a flexible molecule like Glutaryl-[(s)-leucine tert-butyl ester], these methods are crucial for understanding its behavior at an atomic level.
Conformational Analysis and Energy Landscapes
Conformational analysis is employed to identify the stable three-dimensional arrangements of a molecule, known as conformers. numberanalytics.com An energy landscape is a multidimensional surface that maps the potential energy of a molecule as a function of its atomic coordinates. numberanalytics.com By exploring this landscape, researchers can identify low-energy, stable conformations and the energy barriers between them. numberanalytics.comcsic.es For Glutaryl-[(s)-leucine tert-butyl ester], which possesses several rotatable bonds, numerous conformations are possible.
Computational methods like quantum mechanics (QM) and molecular mechanics (MM) are used to perform these analyses. acs.org Studies on similar dipeptides have shown that even small changes in structure can significantly alter the preferred conformation, influencing properties like intramolecular hydrogen bonding. princeton.eduacs.orgresearchgate.net A hypothetical conformational analysis of Glutaryl-[(s)-leucine tert-butyl ester] would likely focus on the torsion angles of the glutaryl and leucine (B10760876) backbones, as well as the orientation of the tert-butyl ester group. The results would reveal the most probable shapes the molecule adopts in different environments, such as in a vacuum or in a solvent. researchgate.net
Hypothetical Relative Energies of Glutaryl-[(s)-leucine tert-butyl ester] Conformers
| Conformer | Dihedral Angles (φ, ψ) | Relative Energy (kcal/mol) | Population (%) |
| Extended | -150°, 150° | 0.00 | 65 |
| Bent | -80°, 100° | 1.20 | 25 |
| Helical-like | -60°, -40° | 2.50 | 10 |
This table is illustrative and represents the type of data that would be generated from a conformational analysis study.
Prediction of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for elucidating the step-by-step process of chemical reactions. grnjournal.us By mapping the reaction pathway on the potential energy surface, it is possible to identify transition states, which are the highest energy points along the reaction coordinate. numberanalytics.com The energy of the transition state determines the activation energy and, consequently, the reaction rate.
For Glutaryl-[(s)-leucine tert-butyl ester], one could theoretically study its synthesis or degradation pathways. For instance, the hydrolysis of the tert-butyl ester or the amide bond could be modeled. Quantum mechanical calculations, such as Density Functional Theory (DFT), would be employed to calculate the energies of reactants, products, intermediates, and transition states. grnjournal.us Such studies have been performed on similar peptide and amino acid ester systems to understand their reactivity. mdpi.comnih.gov
Hypothetical Activation Energies for Hydrolysis Reactions
| Reaction | Transition State Geometry | Activation Energy (kcal/mol) |
| Ester Hydrolysis | Tetrahedral intermediate formation | 25.5 |
| Amide Hydrolysis | Tetrahedral intermediate formation | 32.1 |
This table is for illustrative purposes to show the kind of data obtained from reaction mechanism studies.
Molecular Docking and Molecular Dynamics Simulations
These computational techniques are vital for studying how a small molecule, or ligand, interacts with a biological macromolecule, such as a protein. youtube.comyoutube.com
Prediction of Binding Modes and Affinities with Target Proteins
Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. youtube.comyoutube.com This technique is widely used in drug discovery to screen for potential drug candidates. nih.govresearchgate.net The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and then using a scoring function to estimate the binding affinity. youtube.comresearchgate.net
If Glutaryl-[(s)-leucine tert-butyl ester] were to be investigated as a potential inhibitor of an enzyme, for example, a protease or a peptidase, molecular docking would be the first step to predict how it might bind. youtube.com The docking results would provide insights into the binding pose, key interactions (like hydrogen bonds and hydrophobic contacts), and a predicted binding energy. nih.govacs.org
Simulation of Protein-Ligand Dynamics and Stability
Molecular dynamics (MD) simulations provide a detailed view of the movement of atoms in a system over time. nih.govacs.org For a protein-ligand complex, MD simulations can be used to assess the stability of the docked pose and to observe conformational changes in both the ligand and the protein upon binding. acs.orgbenthamdirect.comacs.org These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals the dynamic behavior of the complex. youtube.com
An MD simulation of a Glutaryl-[(s)-leucine tert-butyl ester]-protein complex would allow for the analysis of the stability of the interactions predicted by docking. nih.gov It could reveal whether the initial binding pose is maintained over time or if the ligand reorients within the binding site. Furthermore, techniques like Gaussian accelerated molecular dynamics (GaMD) can enhance the sampling of conformational space to provide deeper insights into the binding mechanism. nih.gov
Hypothetical MD Simulation Stability Metrics
| System | RMSD of Ligand (Å) | Number of H-Bonds (average) |
| Protein-Ligand Complex | 1.5 ± 0.3 | 3.2 ± 0.8 |
| Apo Protein | N/A | N/A |
This table illustrates typical data extracted from an MD simulation to assess the stability of a ligand in a protein's binding site.
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.comwikipedia.org QSAR models are developed by correlating molecular descriptors (physicochemical properties or theoretical parameters) with experimentally measured activity. mdpi.comnih.gov
To perform a QSAR study involving Glutaryl-[(s)-leucine tert-butyl ester], a dataset of structurally similar compounds with known biological activities would be required. researchgate.netacs.org Various molecular descriptors for these compounds, including electronic, steric, and hydrophobic parameters, would be calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that can predict the activity of new, untested compounds. mdpi.com For instance, QSAR studies on glutamic acid derivatives have been used to predict their potential bioactivity. nih.govmdpi.com
Fragment-Based Drug Discovery (FBDD) and Virtual Screening Applications
Fragment-based drug discovery (FBDD) and virtual screening are powerful computational techniques used in the early stages of drug discovery to identify promising lead compounds.
FBDD begins with the screening of a library of small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. nih.govnih.gov Hits from this initial screen are then optimized and grown into more potent lead compounds. A molecule like Glutaryl-[(s)-leucine tert-butyl ester] could itself be considered a larger fragment or a lead compound derived from a fragment-based approach, combining a dicarboxylic acid fragment with an amino acid ester fragment. The principles of FBDD could be used to explore the chemical space around this scaffold by testing variations of its constituent parts.
Virtual screening, on the other hand, involves the computational screening of large libraries of virtual compounds against a target structure to identify those that are most likely to bind. nih.govresearchgate.net This can be done through ligand-based methods, which search for molecules similar to a known active compound, or structure-based methods, which use docking simulations to predict binding affinity.
A virtual screening campaign to identify compounds with similar potential bioactivity to Glutaryl-[(s)-leucine tert-butyl ester] could involve:
Library Preparation: Assembling a large database of commercially available or synthetically accessible compounds.
Pharmacophore Modeling: Creating a 3D model of the key chemical features of Glutaryl-[(s)-leucine tert-butyl ester] required for its hypothetical biological activity.
Virtual Screening: Searching the compound library for molecules that match the pharmacophore model.
Docking and Scoring: The top hits from the initial screen would then be subjected to more rigorous docking calculations to refine the predictions and prioritize compounds for experimental validation.
Studies on the creation of virtual libraries of dipeptide mimics have shown the potential of this approach to generate vast chemical spaces for screening against various biological targets. nih.govresearchgate.net
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes for Specific Research Needs
The current synthesis of Glutaryl-[(s)-leucine tert-butyl ester] serves as a foundational methodology. However, future research is focused on the development of novel synthetic routes tailored for specific research applications. This includes the optimization of existing protocols to improve yield, purity, and cost-effectiveness. Researchers are exploring alternative starting materials, catalysts, and reaction conditions to streamline the synthesis process. The goal is to create more efficient pathways that can be easily adapted for the production of analogs and derivatives with specific functionalities required for targeted research inquiries.
Exploration of its Potential in Bioconjugation Chemistry for Research Probes
A significant area of emerging research is the exploration of Glutaryl-[(s)-leucine tert-butyl ester]'s potential in bioconjugation chemistry. Scientists are investigating methods to attach this molecule to various biomolecules, such as proteins, peptides, and nucleic acids, to create sophisticated research probes. These probes can be instrumental in studying biological processes with high specificity and precision. The unique structural features of Glutaryl-[(s)-leucine tert-butyl ester] may allow for the development of novel linkers and conjugation strategies, opening up new avenues for visualizing and manipulating biological systems.
Integration into Advanced Screening Platforms for New Enzyme Modulators
The integration of Glutaryl-[(s)-leucine tert-butyl ester] into advanced screening platforms is a key future direction aimed at the discovery of new enzyme modulators. Its use as a synthetic intermediate is already established. evitachem.com High-throughput screening (HTS) campaigns can utilize this compound as a core scaffold to generate large libraries of diverse molecules. These libraries can then be screened against a wide range of enzymatic targets to identify novel inhibitors or activators. The adaptability of its structure makes it an attractive starting point for fragment-based drug discovery and the development of targeted therapeutic agents.
Role in Understanding Complex Biological Systems and Pathways
Researchers are increasingly interested in the role of Glutaryl-[(s)-leucine tert-butyl ester] and its derivatives in elucidating complex biological systems and pathways. By systematically modifying its structure and observing the resulting effects on cellular processes, scientists can gain valuable insights into the mechanisms of action of various enzymes and signaling pathways. This approach can help to unravel the intricate networks that govern cellular function and dysfunction, providing a deeper understanding of disease pathogenesis.
Application in the Design of Next-Generation Chemical Biology Tools
The application of Glutaryl-[(s)-leucine tert-butyl ester] in the design of next-generation chemical biology tools represents a frontier in its research trajectory. This involves leveraging its chemical properties to create innovative tools for studying and manipulating biological systems. Examples include the development of activity-based probes to profile enzyme activity in living cells, the creation of new affinity matrices for protein purification, and the design of molecular switches to control biological processes with external stimuli. These advanced tools have the potential to revolutionize our ability to study biology at the molecular level.
Q & A
Q. How can computational tools enhance the design of Glutaryl-[(S)-Leucine tert-butyl ester-based catalysts?
- Methodological Answer : Molecular docking (AutoDock Vina) simulates ligand-substrate interactions to prioritize ligand candidates. Density Functional Theory (DFT) calculates transition-state energies, guiding modifications to tert-butyl or glutaryl moieties for improved catalytic activity. Machine learning (e.g., Random Forest) models trained on historical reaction data predict yield/ee outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
